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Compound of Interest

Compound Name:
2',6'-Dimethyl-3-(3-

fluorophenyl)propiophenone

CAS No.: 898767-14-1

Cat. No.: B1327616

Get Quote

Part 1: Executive Summary & Molecular Context[1]
The compound 2',6'-Dimethyl-3-(3-fluorophenyl)propiophenone (Chemically: 1-(2,6-

dimethylphenyl)-3-(3-fluorophenyl)propan-1-one) represents a specialized dihydrochalcone

derivative. While often encountered as a fine chemical intermediate in the synthesis of SGLT2

inhibitors or specific kinase inhibitors, its structural elucidation offers a masterclass in resolving

steric inhibition of resonance (SIR) and fluorine-carbon coupling patterns.[1]

This guide provides a definitive protocol for the structural confirmation of this molecule,

distinguishing it from its 2',4'-dimethyl or 2',5'-dimethyl isomers.[1] The presence of the ortho-

disubstituted benzoyl ring introduces significant steric strain, forcing the carbonyl group out of

planarity with the aromatic ring—a feature that drastically alters spectroscopic signatures

compared to standard propiophenones.[1]

Molecular Specifications
IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
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Molecular Formula: C₁₇H₁₇FO

Molecular Weight: 256.32 g/mol [1]

Key Structural Features:

Ring A: 2,6-Dimethylphenyl (Sterically crowded).[1]

Linker: Ethylene bridge (-CH₂-CH₂-).

Ring B: 3-Fluorophenyl (Meta-substituted).

Part 2: Synthesis & Reaction Monitoring
To understand the impurities and expected spectral signals, one must understand the genesis

of the molecule.[1] The most robust route involves the catalytic hydrogenation of a chalcone

intermediate.[1]

Synthetic Pathway (DOT Visualization)
The following diagram outlines the logical flow from starting materials to the final saturated

ketone.
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Figure 1: Synthetic workflow via Claisen-Schmidt condensation followed by catalytic

hydrogenation.

Critical Process Parameters
Chalcone Formation: The 2,6-dimethyl substitution creates steric bulk, often requiring longer

reaction times or stronger bases (e.g., NaOEt) compared to standard acetophenones.[1]
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Reduction Selectivity: Over-reduction to the alcohol (1-propanol derivative) is a common

impurity. Monitoring the disappearance of the alkene protons (δ 7.0–7.8 region) via NMR is

crucial.[1]

Part 3: Analytical Characterization Strategy
The elucidation relies on a multi-modal approach. The 2,6-dimethyl substitution provides a

unique "fingerprint" in both IR and ¹³C NMR due to the "Orthogonal Twist."

High-Resolution Mass Spectrometry (HRMS)
Protocol: Electrospray Ionization (ESI) in Positive Mode.

Expected [M+H]⁺: m/z 257.1336

Fragmentation Logic:

Loss of the 2,6-dimethylbenzoyl group (m/z 133).[1]

Tropylium ion formation from the fluorinated benzyl fragment (m/z 109).[1]

Infrared Spectroscopy (FT-IR)
The "Orthogonal Twist" Effect: In typical acetophenones, conjugation lowers the C=O stretching

frequency to ~1685 cm⁻¹.[1] However, the 2,6-dimethyl groups force the carbonyl out of the

phenyl plane, breaking conjugation.[1]

Diagnostic Signal: C=O stretch shifts upfield to 1695–1705 cm⁻¹ (resembling an aliphatic

ketone).[1]

C-F Stretch: Strong band at 1200–1250 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Elucidation
This is the primary validation tool.[1] All shifts are referenced to TMS (0.00 ppm) in CDCl₃.[1]

A. ¹H NMR Assignment (400 MHz, CDCl₃)
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Position Type
Shift (δ
ppm)

Integratio
n

Multiplicit
y

Coupling
(J Hz)

Assignme
nt Logic

Ar-CH₃ Alkyl 2.25 6H Singlet -

Distinctive

2,6-

dimethyl

singlet.

α-CH₂ Alkyl 3.05 - 3.15 2H Triplet 7.5
Adjacent to

Carbonyl.

β-CH₂ Alkyl 2.95 - 3.05 2H Triplet 7.5

Adjacent to

Fluorophen

yl ring.

Ring A

(3,5-H)
Arom 7.02 2H Doublet 7.6

Meta to

carbonyl,

coupled to

4-H.

Ring A (4-

H)
Arom 7.15 1H Triplet 7.6

Para to

carbonyl.

Ring B (2-

H)
Arom 6.90 1H

Doublet of

Triplets

JH-F ~10,

JH-H ~2

Ortho to F;

distinctive

splitting.

Ring B (4-

H)
Arom 6.85 1H Td JH-F ~9

Para to

linker,

Ortho to F.

Ring B (5-

H)
Arom 7.22 1H Multiplet - Meta to F.

Ring B (6-

H)
Arom 7.00 1H Doublet 7.8

Ortho to

linker.

B. ¹³C NMR & ¹⁹F NMR Correlation
The ¹³C spectrum is definitive for proving the 2,6-substitution pattern.[1]
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Carbonyl (C=O):δ 208.5 ppm.[1]

Note: Standard acetophenone is ~196 ppm.[1] The downfield shift to >208 ppm confirms

the loss of conjugation due to steric twisting.[1]

Fluorine Coupling (¹⁹F NMR):

Signal: ~ -113.0 ppm (Multiplet).

Effect on ¹³C: The carbons in Ring B will show JC-F coupling:

C-3 (ipso): ~163 ppm (d, J ~245 Hz).[1]

C-2/C-4 (ortho): ~113-115 ppm (d, J ~21 Hz).

2D NMR Connectivity (DOT Visualization)
To explicitly prove the connectivity between the two rings and the linker, HMBC (Heteronuclear

Multiple Bond Correlation) is required.[1]
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Figure 2: Key HMBC and COSY correlations establishing the propiophenone backbone.

Part 4: Quality Control & Impurity Profiling[1]
In a drug development context, identifying specific impurities is as important as the main peak.

[1]

Impurity Type Origin Diagnostic Signal

Chalcone Precursor Incomplete Hydrogenation
Olefinic doublets at δ 7.4–7.8

(J=16Hz).

Alcohol Derivative Over-reduction of C=O
Multiplet at δ 4.5 (CH-OH);

loss of C=O in ¹³C.

Defluoro-analog Starting material impurity
Loss of ¹⁹F signal; simplified

aromatic splitting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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